molecular formula C15H16F2N2O2 B2720077 N-(1-Cyanobutyl)-4-(3,4-difluorophenyl)-4-oxobutanamide CAS No. 1436366-70-9

N-(1-Cyanobutyl)-4-(3,4-difluorophenyl)-4-oxobutanamide

Cat. No.: B2720077
CAS No.: 1436366-70-9
M. Wt: 294.302
InChI Key: IOUFZGZBASLMQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Cyanobutyl)-4-(3,4-difluorophenyl)-4-oxobutanamide is a chemical compound with the molecular formula C15H16F2N2O2 and a molecular weight of 294.30 g/mol . This substance is provided strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should note that while the specific pharmacological profile and research applications of this compound are not fully detailed in the current scientific literature, its structural features are consistent with those of synthetic cannabinoid receptor agonists (SCRAs), a class of compounds often studied for their potent effects on the human endocannabinoid system . The broader family of synthetic cannabinoids is known to be researched in various biochemical and pharmacological contexts, but they are also associated with significant health risks and adverse effects, including neurological, psychiatric, and cardiovascular complications . The chemical structure includes both cyanobutyl and difluorophenyl groups, which are common motifs in medicinal chemistry and chemical biology research. Handling of this compound should be conducted by trained professionals in appropriately controlled laboratory environments. Please consult the safety data sheet prior to use.

Properties

IUPAC Name

N-(1-cyanobutyl)-4-(3,4-difluorophenyl)-4-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2O2/c1-2-3-11(9-18)19-15(21)7-6-14(20)10-4-5-12(16)13(17)8-10/h4-5,8,11H,2-3,6-7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUFZGZBASLMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)CCC(=O)C1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanobutyl)-4-(3,4-difluorophenyl)-4-oxobutanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyanobutyl Intermediate: This step involves the reaction of butyl cyanide with a suitable reagent to introduce the cyanobutyl group.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a substitution reaction using a difluorobenzene derivative.

    Formation of the Oxobutanamide Moiety: The final step involves the formation of the oxobutanamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanobutyl)-4-(3,4-difluorophenyl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluorophenyl group can undergo substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(1-Cyanobutyl)-4-(3,4-difluorophenyl)-4-oxobutanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Material Science: The compound is studied for its properties in the development of advanced materials.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-(1-Cyanobutyl)-4-(3,4-difluorophenyl)-4-oxobutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Cyanobutyl)-4-(3,4-difluorophenyl)-4-oxobutanamide: shares similarities with other cyanobutyl and difluorophenyl derivatives.

    This compound: is compared with compounds like this compound and this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development.

Biological Activity

N-(1-Cyanobutyl)-4-(3,4-difluorophenyl)-4-oxobutanamide, also known as CUMYL-4CN-BINACA, is a synthetic cannabinoid that has garnered attention due to its potent biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from diverse research findings.

Chemical Structure and Properties

CUMYL-4CN-BINACA is characterized by the following structural formula:

C22H24N4O\text{C}_{22}\text{H}_{24}\text{N}_{4}\text{O}
  • Molecular Weight: 360.452 g/mol
  • Chemical Structure: The compound features a cyanobutyl group linked to an indazole core, which is common among synthetic cannabinoids. Its structure contributes to its interaction with cannabinoid receptors.

CUMYL-4CN-BINACA acts primarily as a potent agonist of the CB1 receptor with a binding affinity (KiK_i) of 2.6 nM and an effective concentration (EC50EC_{50}) of 0.58 nM . This high potency indicates that even low doses can elicit significant biological responses, including pro-convulsant effects in animal models.

Pharmacological Effects

  • Pro-Convulsant Activity:
    • CUMYL-4CN-BINACA has been shown to induce convulsions in mice at doses as low as 0.3 mg/kg . This effect can be mitigated by pre-treatment with CB1 receptor antagonists, suggesting a direct involvement of these receptors in mediating the convulsant effects.
  • Behavioral Effects:
    • In studies assessing locomotor activity, CUMYL-4CN-BINACA produced time- and dose-dependent decreases in movement, indicating sedative properties at certain doses .
  • Toxicological Concerns:
    • The compound is metabolized into potentially toxic metabolites, including cyanide, which poses risks to multiple organ systems . Reports have documented cases of severe adverse effects such as hyperthermia and renal failure associated with its use .

Case Studies

Case Study 1: Convulsant Effects in Mice
In a controlled study, mice were administered varying doses of CUMYL-4CN-BINACA. Observations noted significant convulsions at doses starting from 0.3 mg/kg. The study highlighted the importance of monitoring for potential seizures when administering this compound due to its high potency and rapid onset of action .

Case Study 2: Behavioral Pharmacology
Another investigation focused on the behavioral pharmacology of CUMYL-4CN-BINACA revealed that it significantly depresses locomotor activity in a dose-dependent manner. Mice treated with doses from 0.01 to 1 mg/kg exhibited marked reductions in activity levels compared to control groups .

Comparative Data Table

Parameter CUMYL-4CN-BINACA Δ9-THC
Binding Affinity (KiK_i) 2.6 nM~10 nM
Effective Concentration (EC50EC_{50}) 0.58 nM~30 nM
Convulsant Dose (mg/kg) 0.3Not applicable
Sedative Effects YesYes

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